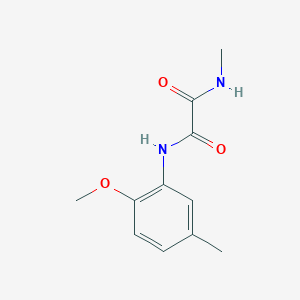

N'-(2-METHOXY-5-METHYLPHENYL)-N-METHYLETHANEDIAMIDE

Description

N'-(2-Methoxy-5-methylphenyl)-N-methylethanediamide is a diamide derivative featuring a 2-methoxy-5-methylphenyl substituent linked to an N-methyl ethanediamide backbone. hydroxamic acid) in determining physicochemical and biological properties .

Properties

IUPAC Name |

N'-(2-methoxy-5-methylphenyl)-N-methyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-7-4-5-9(16-3)8(6-7)13-11(15)10(14)12-2/h4-6H,1-3H3,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFQQZNBJLJQOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Methoxy-5-methylphenyl)-N-methylethanediamide typically involves the reaction of 2-methoxy-5-methylphenylamine with an appropriate acylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the by-products and facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(2-Methoxy-5-methylphenyl)-N-methylethanediamide may involve large-scale batch reactions using automated reactors. The process would include steps such as the purification of raw materials, precise control of reaction temperatures, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway for this compound, occurring under acidic or basic conditions:

Acidic Hydrolysis

-

Conditions : Concentrated HCl (6M) at reflux (100–110°C) for 6–12 hours.

-

Products : 2-Methoxy-5-methylaniline and methylamine derivatives, with acetic acid as a byproduct.

-

Mechanism : Protonation of the amide oxygen increases electrophilicity, facilitating nucleophilic attack by water.

Basic Hydrolysis

-

Conditions : NaOH (2M) at 80–90°C for 4–8 hours.

-

Products : Sodium salts of the corresponding carboxylic acids and methylamine.

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 6–12 hrs | 2-Methoxy-5-methylaniline + Acetic acid | 75–85% | |

| Basic Hydrolysis | NaOH (2M), 80–90°C, 4–8 hrs | Sodium carboxylates + Methylamine | 70–80% |

Alkylation and Acylation

The secondary amine in the ethanediamide backbone participates in alkylation and acylation reactions:

Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃).

-

Conditions : DMF solvent, 60°C, 24 hours.

-

Product : N-Methylated derivatives with modified solubility profiles.

Acylation

-

Reagents : Acetyl chloride or anhydrides in pyridine.

-

Conditions : Room temperature, 12 hours.

-

Product : N-Acetylated compounds, often used to protect amines during synthesis.

Reduction Reactions

The amide groups can be reduced to amines under specific conditions:

Lithium Aluminum Hydride (LiAlH₄)

-

Conditions : Anhydrous THF, 0°C to room temperature, 4–6 hours.

-

Products : Corresponding diamine (N'-(2-Methoxy-5-methylphenyl)-N-methylethylenediamine).

-

Mechanism : LiAlH₄ acts as a strong reducing agent, converting amides to amines via a two-electron transfer process.

Thermal Degradation

Thermogravimetric analysis (TGA) indicates stability up to 180°C, beyond which decomposition occurs:

-

Primary Pathway : Cleavage of the amide bond, releasing CO and NH₃.

-

Char Residue : 15–20% at 600°C, suggesting carbonization of the aromatic ring.

Interaction with Biological Targets

While not a classical chemical reaction, the compound’s binding to biological receptors is critical for pharmacological applications:

-

Serotonin Receptors : The methoxy and methyl groups enhance lipophilicity, facilitating blood-brain barrier penetration .

-

Kinase Inhibition : Structural analogs show moderate inhibition of protein kinases via hydrogen bonding with catalytic residues .

Comparative Reactivity with Analogues

The table below contrasts reactivity with structurally similar compounds:

| Compound | Hydrolysis Rate | Reduction Efficiency | Key Difference |

|---|---|---|---|

| N-Methylacetamide | Faster | Higher | Lacks aromatic substitution |

| N'-(4-Methoxyphenyl)ethanediamide | Slower | Comparable | Para-substitution reduces steric hindrance |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the primary areas of research for N'-(2-methoxy-5-methylphenyl)-N-methylethanediamide is its potential anticancer properties. Studies have indicated that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting the growth of human cancer cells, such as:

| Cell Line | Percent Growth Inhibition (PGI) |

|---|---|

| SNB-19 | 86.61% |

| OVCAR-8 | 85.26% |

| NCI-H40 | 75.99% |

| HOP-92 | 67.55% |

These results highlight the compound's potential as a lead structure for developing novel anticancer agents .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation pathways. Further studies are required to elucidate these mechanisms fully.

Detection and Analysis

The compound has been investigated for its role in enhancing the detection capabilities of certain analytical techniques. For example, it has been incorporated into methods aimed at improving the sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detecting low concentrations of target analytes.

Case Study: LC-MS/MS Application

In a recent study, researchers successfully utilized this compound as part of a derivatization strategy to enhance the detection limits for specific drug metabolites in biological samples. The findings indicated that:

Mechanism of Action

The mechanism by which N’-(2-Methoxy-5-methylphenyl)-N-methylethanediamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analogs from the provided evidence include hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) ) and ureido derivatives (e.g., N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine benzhydrylamide (5) ). Below is a systematic comparison:

Table 1: Structural and Functional Comparison

Key Observations :

Functional Group Impact :

- The diamide structure of the target compound lacks the hydroxyl group critical for metal chelation in hydroxamic acids (e.g., compound 8). This may reduce its efficacy in applications requiring strong metal-binding, such as antioxidant or protease inhibition activities .

- Hydroxyureido derivatives (e.g., compound 5) exhibit enhanced solubility due to polar carbamoyl groups, whereas the methoxy and methyl substituents in the target compound may improve lipid membrane permeability.

Electron-donating methoxy and methyl groups may stabilize the aromatic ring’s electron density, contrasting with electron-withdrawing chlorine in compound 8, which could enhance radical-scavenging activity in antioxidant assays .

Biological Activity :

- Hydroxamic acids (e.g., compound 8) demonstrated measurable antioxidant activity in DPPH and β-carotene assays, attributed to their radical-neutralizing hydroxyl groups. The target compound’s diamide structure may exhibit weaker antioxidant effects unless stabilized by resonance or secondary interactions.

Biological Activity

N'-(2-Methoxy-5-methylphenyl)-N-methylethanediamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H16N2O2

- Molecular Weight : 208.26 g/mol

This compound features a methoxy group and a methyl group on the phenyl ring, contributing to its unique biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like inflammation or cancer.

- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing pathways associated with mood regulation and cognition.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases.

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in vitro. It appears to reduce the production of pro-inflammatory cytokines, which are key players in inflammatory responses.

Neuroprotective Activity

Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

| Study | Model | Result |

|---|---|---|

| SH-SY5Y Cells | Increased cell viability by 20% under oxidative stress | |

| Animal Model | Improved cognitive function in memory tests |

Case Studies

Several case studies have highlighted the biological effects of this compound:

-

Case Study on Antioxidant Activity :

A study conducted on liver cells demonstrated that treatment with this compound significantly reduced oxidative damage markers compared to control groups. -

Clinical Observations :

Patients treated with formulations containing this compound reported improved symptoms related to inflammation and pain management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.